molecular formula C17H14BrF2N3O2 B2412455 1-(4-Bromo-2-fluorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894016-78-5

1-(4-Bromo-2-fluorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2412455
CAS RN: 894016-78-5
M. Wt: 410.219
InChI Key: IOEPSDJHBCUQNY-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which contains two phenyl rings substituted with bromine and fluorine atoms, and a pyrrolidinone ring. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The bromine and fluorine atoms could potentially increase the compound’s reactivity and alter its biological activity.


Synthesis Analysis

While I don’t have the specific synthesis for this compound, a possible method could involve the reaction of the appropriate isocyanate with the corresponding amine. The bromo and fluoro substituents can be introduced via electrophilic aromatic substitution .


Molecular Structure Analysis

The molecule contains a urea linkage (-NH-CO-NH-), which can participate in hydrogen bonding. The bromine and fluorine atoms are electronegative and can influence the electronic distribution in the phenyl rings .


Chemical Reactions Analysis

As a urea derivative, this compound could participate in reactions typical for ureas, such as hydrolysis. The bromine and fluorine substituents on the phenyl rings could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the urea group and the halogen substituents would likely make it polar and could influence its solubility .

Future Directions

The future study of this compound would likely involve further exploration of its biological activity, possibly through in vitro and in vivo testing. Its synthesis could also be optimized .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF2N3O2/c18-10-1-6-15(14(20)7-10)22-17(25)21-12-8-16(24)23(9-12)13-4-2-11(19)3-5-13/h1-7,12H,8-9H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPSDJHBCUQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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